Furofenac Ethyl Ester
Description
Properties
CAS No. |
58741-20-1 |
|---|---|
Molecular Formula |
C₁₇H₁₆BrNO₃ |
Molecular Weight |
362.22 |
Synonyms |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Ethyl Ester |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for Furofenac Ethyl Ester
Established Synthetic Pathways for the Compound
The traditional synthesis of Furofenac (B127343) ethyl ester primarily revolves around the direct esterification of Furofenac or the synthesis of its precursors followed by cyclization and esterification.
Esterification Reactions and Optimizations
The most direct route to Furofenac ethyl ester is the Fischer esterification of Furofenac (2-ethyl-2,3-dihydro-5-benzofuranacetic acid) with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.com This is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols. numberanalytics.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or water is removed from the reaction mixture as it forms. numberanalytics.comlibretexts.org
The general mechanism for Fischer esterification involves the protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. numberanalytics.com
Alternative esterification methods that can be applied to the synthesis of this compound include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com This method is often effective under milder conditions than Fischer esterification. Another approach is the reaction of an activated form of Furofenac, such as its acid chloride, with ethanol. numberanalytics.com This reaction is typically fast and irreversible, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. numberanalytics.com
Optimization of these reactions involves manipulating parameters such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the this compound. researchgate.nete3s-conferences.org For instance, in the synthesis of similar ester compounds, adjusting the molar ratio of reactants and the concentration of the catalyst has been shown to significantly impact the conversion rate. e3s-conferences.org
Precursor Synthesis and Intermediate Chemistry
An alternative to the direct esterification of Furofenac is the synthesis of key precursors that can be subsequently converted to the final product. A common precursor to the benzofuran (B130515) ring system is 2-ethyl-2,3-dihydro-5-benzofuranacetic acid itself. who.int The synthesis of this acid, Furofenac, can be achieved through various routes. One potential pathway involves the reaction of a suitably substituted phenol (B47542) with an appropriate reagent to introduce the acetic acid side chain, followed by cyclization to form the dihydrobenzofuran ring.
The chemistry of intermediates is crucial. For example, the synthesis of related benzofuran-2-carboxylic acid esters has been described, which could potentially be adapted. google.com The manipulation of functional groups on the aromatic ring and the side chain of precursor molecules allows for the introduction of the desired substituents before the final esterification step.
Novel Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of chemo-enzymatic and green chemistry approaches for ester synthesis.
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. frontiersin.orgnih.gov Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. nih.gov These enzymes can catalyze the formation of esters under mild conditions, often with high chemo-, regio-, and stereoselectivity. acs.org
A potential chemo-enzymatic route to this compound could involve the lipase-catalyzed esterification of Furofenac with ethanol. nih.gov This approach offers several advantages over traditional chemical methods, including reduced side reactions, milder reaction conditions (often at or near room temperature), and the avoidance of harsh acid or base catalysts. acs.org The use of immobilized enzymes can also simplify product purification and allow for catalyst recycling. frontiersin.org Research on the enzymatic esterification of other NSAIDs like ibuprofen (B1674241) has demonstrated the feasibility of this approach. nih.gov
Green Chemistry Principles in Ester Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org Several of these principles can be applied to the synthesis of this compound.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification reactions, especially those with high conversion rates, generally have good atom economy.
Use of Safer Solvents and Auxiliaries : The use of greener solvents, such as bio-based solvents like ethyl lactate, is being explored for various organic reactions. researchgate.net Microwave-assisted synthesis, which can accelerate reaction rates and reduce the need for solvents, is another green technique. encyclopedia.pub
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org This is a core principle of Fischer esterification and can be further enhanced by using recyclable solid acid catalysts.
The application of green chemistry to ester synthesis has been demonstrated in various contexts, such as the use of an audio frequency electric field as a catalyst to avoid solvents and other reactants. mdpi.com While not yet specifically reported for this compound, these innovative approaches hold promise for developing more environmentally benign synthetic routes.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various parameters.
Key Parameters for Optimization:
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and equilibrium position. Higher temperatures can increase the rate but may also lead to side reactions. | Determine the optimal temperature that provides a high reaction rate without significant byproduct formation. numberanalytics.com |
| Catalyst | The type and concentration of the catalyst significantly influence the reaction rate. | Screen different catalysts (e.g., H₂SO₄, HCl, solid acids) and optimize the concentration to achieve maximum conversion with minimal catalyst loading. organic-chemistry.org |
| Reactant Ratio | The molar ratio of Furofenac to ethanol can shift the equilibrium of the esterification reaction. | Use an excess of ethanol or remove water to drive the reaction to completion. numberanalytics.come3s-conferences.org |
| Reaction Time | The duration of the reaction needed to reach equilibrium or maximum conversion. | Monitor the reaction progress over time to identify the point at which the yield plateaus. e3s-conferences.org |
| Solvent | The choice of solvent can affect reactant solubility and reaction rate. | Select a solvent that is inert, provides good solubility for the reactants, and is environmentally friendly if possible. researchgate.net |
A study on the optimization of the synthesis of diclofenac (B195802) derivatives, which also involves an ethyl ester intermediate, highlighted the importance of varying parameters such as the ratio of reactants, solvent, catalyst, temperature, and reaction time to achieve higher yields and purity. researchgate.net Response surface methodology (RSM) is a statistical tool that can be employed to efficiently optimize multiple reaction variables simultaneously. e3s-conferences.org
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Records
An extensive search for scientific literature and spectroscopic data concerning the chemical compound this compound (CAS No. 58741-20-1) has concluded that detailed experimental data for its structural elucidation and advanced spectroscopic characterization are not available in the public domain at this time.
This compound is identified as a derivative of Furofenac, an anti-inflammatory agent. chemicalbook.comusbio.net However, specific scholarly articles or database entries detailing its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis could not be retrieved. The required information to fulfill the detailed outline, including ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) for this particular molecule, remains elusive.
Searches for the synthesis and characterization of this compound did not yield any publications with the necessary spectroscopic data. While information on structurally related compounds, such as the metabolites of 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid and various other ethyl esters, is available, this information is not directly applicable to this compound and would not support a scientifically accurate article on this specific compound.
Consequently, the generation of a detailed scientific article as per the requested outline, including data tables and in-depth research findings on the spectroscopic characterization of this compound, cannot be completed due to the absence of foundational experimental data.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the various functional groups within a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to distinct functional groups. For an ester like this compound, several key vibrational modes are expected.
The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration. orgchemboulder.com For aliphatic esters, this absorption typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The presence of conjugation, such as with an aromatic ring or a double bond, can shift this peak to a lower wavenumber, generally between 1730-1715 cm⁻¹. orgchemboulder.com
Another characteristic feature is the C-O stretching vibrations of the ester linkage, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations from the alkane and aromatic portions of the molecule are expected in the 3000-2850 cm⁻¹ region. researchgate.net The specific positions of these bands provide valuable information about the molecular structure and environment of the functional groups. journalsarjnp.com
Table 1: Characteristic FTIR Peak Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1715-1750 |
| Ester Linkage | C-O Stretch | 1000-1300 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
Note: The exact peak positions can be influenced by the molecular structure and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. nih.gov While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. pace.edu Therefore, non-polar bonds and symmetric vibrations often exhibit strong Raman signals.
For this compound, Raman spectroscopy can be particularly useful for identifying the aromatic ring vibrations and the C=C double bonds within the furan (B31954) ring. researchgate.net The C=O stretching vibration of the ester group is also observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net The fingerprint region of the Raman spectrum (below 1800 cm⁻¹) is rich with information about the skeletal structure of the molecule. nih.gov
Table 2: Expected Raman Shifts for Key Functional Groups in this compound
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | ~1740 |
| Aromatic Ring | Ring Breathing/Stretching | 1500-1650 |
| Furan Ring | Ring Vibrations | Variable |
Note: Raman peak intensities and positions can be influenced by factors such as laser excitation wavelength and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. units.it The specific wavelengths at which a molecule absorbs light are determined by its chromophores, which are the parts of the molecule responsible for its color, typically containing conjugated π-electron systems. vscht.cz
In this compound, the primary chromophores are the furan ring and the benzene (B151609) ring, which are conjugated systems. The presence of these conjugated systems leads to π → π* electronic transitions, which are expected to result in strong absorption bands in the UV region. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the extent of conjugation and the nature of the electronic system. upi.edu The presence of auxochromes, such as the ester group and any substituents on the aromatic rings, can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. vscht.cz
Table 3: Expected UV-Vis Absorption for Chromophores in this compound
| Chromophore | Electronic Transition | Expected Absorption Range (nm) |
|---|---|---|
| Furan Ring | π → π* | ~200-250 |
Note: The solvent used can influence the position of the absorption maxima.
Synthesis and Purification of Furofenac Ethyl Ester
Common Synthetic Routes (e.g., Fischer Esterification)
The most common and direct method for synthesizing Furofenac (B127343) Ethyl Ester is the Fischer esterification of its parent carboxylic acid, Furofenac. This reaction involves heating a solution of Furofenac with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is a reversible equilibrium, and using an excess of the alcohol (ethanol) helps to drive the reaction toward the formation of the ester product.
Purification and Isolation Techniques
Following the synthesis, Furofenac Ethyl Ester must be isolated from the reaction mixture, which may contain unreacted Furofenac, excess ethanol, water, and the acid catalyst. A typical purification procedure would involve an aqueous workup to neutralize the acid catalyst and remove water-soluble components. The crude ester is then extracted into an organic solvent. Further purification is commonly achieved using column chromatography, where the ester is separated from any remaining impurities based on differences in polarity. Finally, recrystallization from a suitable solvent or distillation under reduced pressure can be employed to obtain the pure this compound.
Solid State Characterization and Polymorphism Studies of Furofenac Ethyl Ester
X-ray Diffraction (XRD) Techniques for Crystalline Structure Analysis
X-ray diffraction is the cornerstone for analyzing the crystalline structure of solid materials. It provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystal lattice.
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a solid sample. Each crystalline solid produces a unique diffraction pattern, often described as a "fingerprint," characterized by a series of peaks at specific diffraction angles (2θ). This pattern can be used to identify the specific polymorph of a substance and detect the presence of any crystalline impurities.
For Furofenac (B127343) Ethyl Ester, a PXRD analysis would provide a diffractogram showing peaks at characteristic 2θ values. This data would be essential for identifying its crystalline form(s) and establishing a reference for quality control. However, no such PXRD patterns for Furofenac Ethyl Ester have been published.
Table 1: Hypothetical PXRD Data for this compound (Illustrative) (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 65 |
| 12.7 | 6.96 | 100 |
| 15.3 | 5.79 | 80 |
| 18.9 | 4.69 | 95 |
| 21.2 | 4.19 | 70 |
Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. rsc.orgsigmaaldrich.cn This technique requires a single, high-quality crystal. The resulting data allows for the unambiguous determination of the crystal system, space group, and unit cell dimensions.
An SCXRD study of this compound would provide the definitive molecular structure and crystal packing. This information is invaluable for understanding its physicochemical properties. At present, no crystallographic data for this compound is available in crystallographic databases or the scientific literature.
Table 2: Hypothetical Crystallographic Data for this compound (Illustrative) (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 95.67 |
| Volume (ų) | 1259.8 |
Thermal Analysis for Phase Transitions and Solid-State Transformations
Thermal analysis techniques are crucial for studying the physical and chemical changes that a substance undergoes upon heating or cooling. They are widely used to investigate polymorphism, solvation, and thermal stability. scielo.org.za
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net A DSC thermogram can reveal thermal events such as melting, crystallization, and solid-solid phase transitions. For a given compound, each polymorph will typically exhibit a unique melting point and enthalpy of fusion.
A DSC analysis of this compound would identify its melting point and detect any polymorphic transformations that occur upon heating. This information is critical for formulation development. No DSC thermograms for this compound are currently available in the literature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. clearsynth.com This technique is used to determine the thermal stability of a compound and to quantify the presence of volatile components such as water (hydrates) or solvents (solvates). A significant mass loss at temperatures below the decomposition point often indicates the presence of a solvate or hydrate.
A TGA curve for this compound would establish its decomposition temperature and indicate whether it exists as an anhydrous substance or as a solvate/hydrate. This fundamental characterization data has not been published.
Hot-Stage Microscopy (HSM) combines microscopy with a programmable heating stage, allowing for the visual observation of a sample as it is heated. acs.orgevitachem.com This technique provides direct insight into processes like melting, recrystallization, and desolvation. It is an excellent complementary technique to DSC, as it allows for the visual confirmation of thermal events detected by DSC. acs.org
HSM analysis of this compound would provide visual evidence of its melting behavior and any changes in crystal morphology upon heating. Such observational data is not currently available.
Microscopic Techniques for Particle Morphology and Habit
Microscopic examination is crucial for determining the size, shape, and surface characteristics of crystalline and amorphous solid materials. For this compound, both optical and electron microscopy techniques would be employed to gain a comprehensive understanding of its particle morphology.
Optical Microscopy
Optical microscopy is a fundamental technique used for the preliminary characterization of particle morphology. While specific studies detailing the optical microscopic analysis of this compound are not widely available in the public domain, this method would typically be used to observe the general shape, size distribution, and birefringence of the crystals. Polarized light microscopy, a variant of optical microscopy, would be particularly useful in identifying crystalline versus amorphous regions and in observing any potential polymorphic forms, as different polymorphs can exhibit distinct optical properties. jeol.comusbio.net
Electron Microscopy (e.g., SEM)
Scanning Electron Microscopy (SEM) provides higher magnification and resolution than optical microscopy, allowing for a more detailed examination of the surface topography of this compound particles. c4xdiscovery.comresearchgate.net SEM analysis would reveal intricate details about the crystal habit, surface roughness, and the presence of any agglomerates or fine particles. c4xdiscovery.comanapath.ch Such information is critical for understanding powder flow, compaction, and dissolution characteristics. Although specific SEM images for this compound are not readily found in published literature, the technique remains a standard method for the in-depth morphological characterization of pharmaceutical solids. researchgate.netdiva-portal.org
Hygroscopicity and Moisture Sorption Analysis
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. The study of moisture sorption is essential for determining the storage and packaging requirements of a compound. nih.govmdpi.comresearchgate.net
The hygroscopic nature of this compound would be evaluated by exposing the material to various relative humidity (RH) conditions and measuring the change in mass over time. Moisture sorption isotherms are graphical representations of the amount of water sorbed by a material at different equilibrium relative humidity levels at a constant temperature. nih.govresearchgate.netwikipedia.org These isotherms help to classify the material's hygroscopicity and provide insight into the mechanism of water sorption. nih.govwikipedia.org
While detailed experimental data on the hygroscopicity and moisture sorption isotherms of this compound are not available in the current body of scientific literature, a typical analysis would involve generating adsorption-desorption profiles. The shape of the isotherm (e.g., Type I-V) would indicate the nature of the interaction between the solid and water vapor. nih.govwikipedia.org
Analytical Methodologies for Detection and Quantification of Furofenac Ethyl Ester
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. walshmedicalmedia.com For Furofenac (B127343) Ethyl Ester, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for achieving separation from related substances and impurities, thereby allowing for accurate purity assessment. walshmedicalmedia.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of pharmaceuticals due to its high resolving power and versatility. researchgate.net It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. It utilizes a nonpolar stationary phase (often C18 or C8 silica) and a polar mobile phase. For Furofenac Ethyl Ester, which is a relatively nonpolar molecule, RP-HPLC is an ideal separation technique. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
A typical RP-HPLC method for an NSAID ester would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier to control the pH and improve peak shape. mdpi.compreprints.org For instance, a method developed for the NSAID Naproxen utilized a mobile phase of methanol, water, and acetic acid (85:15:0.1, v/v/v) on an amylose-based chiral stationary phase, achieving baseline separation. mdpi.com While specific conditions for this compound are not widely published, a similar approach would be a logical starting point for method development. The elution order would be influenced by the hydrophobicity of the compounds, with more polar impurities eluting earlier than the more nonpolar this compound.
Table 1: Illustrative RP-HPLC Parameters for NSAID Analysis
| Parameter | Setting for Naproxen Analysis | Setting for Aspirin (B1665792), Paracetamol, & Naproxen Mix |
|---|---|---|
| Column | Lux Amylose-1 | C18, 150 mm length |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | Acidic Water and Acetonitrile |
| Flow Rate | 0.65 mL/min | 0.8 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Temperature | 40 °C | Not Specified |
This table presents data from analyses of other NSAIDs to illustrate typical RP-HPLC conditions. mdpi.compreprints.org
Ultraviolet-Visible (UV-Vis) spectroscopy is a common and robust detection method coupled with HPLC. mdpi.com The detector measures the absorbance of UV or visible light by the analyte as it elutes from the chromatographic column. This compound, containing a chromophore within its molecular structure, is amenable to UV detection.
The selection of the detection wavelength is critical for sensitivity and selectivity. This is determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). For many NSAIDs, such as Ibuprofen (B1674241), the λmax is often in the range of 220-280 nm. researchgate.netresearchgate.net For a mixture of aspirin, paracetamol, and naproxen, a UV detector set at 230 nm was used effectively. preprints.org The response of the detector is proportional to the concentration of the analyte, allowing for accurate quantification by comparing the peak area of the sample to that of a known standard.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. jppres.com For the analysis of many NSAIDs, derivatization is often required to increase their volatility and thermal stability. nih.govresearchgate.net this compound, being an ester, is more volatile than its parent carboxylic acid, Furofenac, and may be amenable to direct GC analysis, although derivatization could still enhance its chromatographic properties.
Flame Ionization Detection (FID) is a widely used detector for GC. It is a mass-sensitive detector that generates a current proportional to the amount of organic analyte being burned in a hydrogen-air flame. GC-FID is known for its reliability, wide linear range, and high sensitivity for most organic compounds.
In the analysis of pharmaceutical esters, GC-FID provides a robust method for quantification. tandfonline.com For example, a GC-FID method was developed for the analysis of fatty acid methyl esters (FAMEs) in olive oil, demonstrating the technique's utility for ester quantification. scioninstruments.com A similar approach could be adapted for this compound, where after separation on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane), the compound would be detected and quantified by the FID. The method would require calibration with a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is invaluable for both the identification and quantification of compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification.
For this compound, GC-MS analysis would provide structural confirmation and allow for the identification of unknown impurities. nih.gov The mass spectrum would show a molecular ion peak corresponding to the mass of the ester, along with characteristic fragment ions resulting from the cleavage of the molecule. This fragmentation pattern is crucial for structural elucidation. For many NSAIDs, derivatization to more volatile forms like trimethylsilyl (B98337) (TMS) esters is common before GC-MS analysis to improve separation and detection. nih.gov A GC-MS method for NSAIDs involved derivatization to their ethyl esters, demonstrating the direct applicability of this approach for analyzing this compound. nih.gov
Table 2: Example GC-MS Parameters for NSAID Analysis
| Parameter | Setting for 7 NSAIDs (as ethyl esters) | Setting for 8 NSAIDs (as TMS derivatives) |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | J&W HP-5ms UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Injector Temp. | Not Specified | Not Specified |
| Oven Program | Optimized temperature gradient | Optimized temperature gradient |
| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |
| Mass Range | Full Scan or SIM | 40 - 500 amu |
This table shows example parameters from GC-MS analyses of other NSAIDs, often after derivatization, which would be adapted for this compound. mdpi.comnih.gov
Sample Preparation Techniques
Effective sample preparation is paramount to remove interfering substances from the matrix and to concentrate the analyte, thereby enhancing the sensitivity and selectivity of the analytical method.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex matrices. sigmaaldrich.com It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. sigmaaldrich.com The choice of SPE sorbent is crucial and depends on the physicochemical properties of this compound and the matrix.
For the extraction of this compound, which is a relatively nonpolar compound, a reversed-phase SPE sorbent is typically employed. chromatographyonline.com Common reversed-phase sorbents include octadecyl (C18) or octyl (C8) bonded silica. sigmaaldrich.com
A typical SPE protocol for this compound from a biological matrix might involve the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase.
Sample Loading: The pre-treated sample (e.g., plasma or urine) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.
Elution: The analyte of interest, this compound, is eluted from the sorbent using a stronger, nonpolar organic solvent such as acetonitrile, methanol, or ethyl acetate. chromatographyonline.com
A study on the purification of fatty acid ethyl esters (FAEEs) utilized a two-step SPE method involving an aminopropyl-silica column followed by an octadecylsilyl (ODS) column, achieving good recovery. nih.gov While not specific to this compound, this approach highlights the potential for multi-step SPE for enhanced purification.
Table 1: Example of SPE Sorbents and Solvents for Ester Analysis
| Sorbent Type | Conditioning Solvent | Washing Solvent | Elution Solvent | Analyte Type |
| C18 | Methanol, Water | 5% Methanol in Water | Acetonitrile | Nonpolar esters |
| Aminopropyl | Hexane | Hexane/Ethyl Acetate | Ethyl Acetate | Fatty Acid Ethyl Esters |
This table presents hypothetical SPE conditions for ester analysis based on common practices.
Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) or improved detectability. jfda-online.comgnomio.com For this compound itself, derivatization might not always be necessary for High-Performance Liquid Chromatography (HPLC) analysis. However, if analyzing the parent compound, Furofenac, its conversion to the ethyl ester is a form of derivatization that facilitates GC analysis.
The analysis of acidic drugs like Furofenac often requires derivatization to increase their volatility and thermal stability for GC analysis. turkjps.org A common strategy is esterification to form methyl or ethyl esters. Since the target analyte is already an ethyl ester, this step would be relevant for the simultaneous analysis of Furofenac and its ester metabolite.
For instance, in the analysis of diclofenac (B195802), another NSAID, derivatization with ethyl chloroformate has been successfully employed for GC analysis. turkjps.orgnih.gov This approach could potentially be adapted for the analysis of Furofenac. Silylation is another prevalent derivatization technique for compounds with active hydrogens, converting them into more volatile and thermally stable silyl (B83357) derivatives for GC-MS analysis. gnomio.comresearchgate.net
Method Development and Validation for Analytical Assays
The development and validation of analytical methods are crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. ich.orgeuropa.eu The validation process is guided by the International Council for Harmonisation (ICH) guidelines. ich.orgnih.gov
A typical validation for an HPLC method for this compound would include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by comparing the chromatograms of the analyte in a pure standard, in a sample matrix, and in a placebo formulation.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is typically evaluated by analyzing a series of standards over a specified range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 2: Hypothetical Validation Parameters for an HPLC Assay of this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report Value | 0.05 |
| LOQ (µg/mL) | Report Value | 0.15 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
This table presents hypothetical validation results for an HPLC method based on typical acceptance criteria for pharmaceutical analysis.
Quantitative Analysis Protocols
Quantitative analysis of this compound is typically performed using chromatographic techniques coupled with appropriate detectors.
High-Performance Liquid Chromatography (HPLC) is a common and robust method for the quantification of pharmaceutical compounds. pensoft.net A reversed-phase HPLC method would likely be suitable for this compound.
Column: A C18 or C8 column is a common choice. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. pensoft.net The pH of the aqueous phase can be adjusted to ensure optimal separation and peak shape.
Detection: UV detection is often suitable for compounds with a chromophore, which this compound possesses. The detection wavelength would be set at the absorbance maximum of the compound.
A study on the analysis of another ethyl ester, 2,4-D-ethyl ester, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For the analysis of diclofenac, a mobile phase of acetonitrile and a phosphate buffer at pH 2.0 was used. nih.gov
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for quantification, especially after derivatization of the parent acid, Furofenac. turkjps.org
Table 3: Example of a Hypothetical HPLC Protocol for this compound Quantification
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
| Internal Standard | A structurally similar, stable compound |
This table outlines a hypothetical HPLC protocol for the quantitative analysis of this compound.
The development of a robust and validated analytical method is a critical component of ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. The choice of sample preparation and analytical technique will depend on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity.
Molecular and Biochemical Interaction Studies of Furofenac Ethyl Ester
In Vitro Enzyme Modulation and Inhibition Kinetics
Carboxylesterase-Mediated Biotransformation (hydrolysis mechanisms)
Furofenac (B127343) Ethyl Ester, as an ester-containing compound, is a substrate for carboxylesterases (CEs), which are key enzymes in the phase I metabolism of many xenobiotics. nih.gov These enzymes catalyze the hydrolysis of ester bonds to yield a carboxylic acid and an alcohol, a process that generally increases the polarity and water solubility of the compound, facilitating its elimination from the body. nih.gov
The hydrolysis of an ester by carboxylesterase is a two-step process. researchgate.net It begins with a nucleophilic attack by the serine hydroxyl group within the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the ester substrate. researchgate.netucanr.edu This initial step leads to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety. ucanr.edu The second step involves the hydrolysis of this intermediate by a water molecule, which regenerates the active enzyme and releases the carboxylic acid product. researchgate.net This mechanism is a common feature among hydrolases. researchgate.net
The catalytic triad, typically composed of serine, histidine, and an acidic residue like glutamate (B1630785) or aspartate, is crucial for this activity. ucanr.edubiomolther.org The histidine and acidic residues work to increase the nucleophilicity of the serine hydroxyl group and stabilize the reaction intermediates. researchgate.net In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs. nih.gov While both are present in the liver, hCE1 levels are significantly higher, whereas the intestine predominantly expresses hCE2. nih.gov The specific carboxylesterase involved in the hydrolysis of Furofenac Ethyl Ester would influence its metabolic fate and activation.
Table 1: General Mechanism of Carboxylesterase-Mediated Ester Hydrolysis
| Step | Description | Key Components |
| 1 | Formation of Enzyme-Substrate Complex | Carboxylesterase, Ester Substrate |
| 2 | Nucleophilic Attack | Catalytic Serine attacks carbonyl carbon of the ester. |
| 3 | Formation of Acyl-Enzyme Intermediate | Release of the alcohol portion of the ester. |
| 4 | Hydrolysis of Intermediate | Water molecule attacks the acyl-enzyme complex. |
| 5 | Product Release and Enzyme Regeneration | Release of the carboxylic acid and regeneration of the active enzyme. |
Cytochrome P450 Interactions (in vitro biotransformation)
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the phase I metabolism of a vast array of xenobiotics, including many drugs. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions, such as C-hydroxylation, N-oxidation, S-oxidation, and dealkylation, which typically transform lipophilic compounds into more water-soluble metabolites for easier excretion. nih.govmdpi.com The primary human CYP isoforms involved in drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com
The interaction of a compound with CYP enzymes can lead to its metabolic activation or inactivation. nih.gov In vitro studies using human liver microsomes or recombinant cDNA-expressed CYP enzymes are standard methods to identify which specific CYP isoforms are responsible for a drug's metabolism and to assess the potential for drug-drug interactions. nih.govfu-berlin.de For instance, if a compound is a substrate for a particular CYP enzyme, co-administration with an inhibitor of that enzyme can lead to increased plasma concentrations and potential toxicity. nih.gov
The biotransformation of organophosphorus flame retardants by CYPs, for example, involves C-hydroxylation and O-dealkylation to produce diester metabolites. mdpi.com This highlights the diverse catalytic capabilities of these enzymes. Given the chemical structure of this compound, it is plausible that it could undergo oxidative metabolism by CYP enzymes, in addition to hydrolysis by carboxylesterases. The specific metabolites formed would depend on the regioselectivity of the CYP isoforms involved.
Cyclooxygenase (COX) Enzyme Interactions (theoretical/molecular binding)
Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsandiego.edu They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govsandiego.edu There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. sandiego.edu
The active site of COX enzymes is a long hydrophobic channel. nih.gov Arylcarboxylic acid inhibitors can bind in different orientations within this channel. nih.gov For example, some inhibitors interact with Arg-120 and Tyr-355 at the constriction site of the channel, while others bind in an inverted orientation, interacting with Tyr-385 and Ser-530. nih.gov The selectivity of inhibitors for COX-2 over COX-1 is often attributed to subtle structural differences between the active sites of the two isoforms. nih.gov
Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a protein's active site. researchgate.net For this compound, theoretical and molecular docking studies would be necessary to elucidate its potential binding interactions with COX-1 and COX-2. These studies could predict whether the compound binds to the active site and which amino acid residues are critical for this interaction. The binding energy values and predicted inhibitory constants (Ki) from such simulations can provide an initial assessment of its potential as a COX inhibitor. japsonline.com
Table 2: Key Amino Acid Residues in COX Active Sites
| COX Isoform | Key Interacting Residues |
| COX-1 | His90, Met113, Val116, Arg120, Tyr348, Val349, Leu352, Ser353, Tyr355, Leu359, Phe381, Leu384, Tyr385, Trp387, Ile517, Phe518, Met522, Ile523, Gly526, Ala527, Ser530, Leu531. japsonline.com |
| COX-2 | Arg120, Tyr348, Val349, Leu352, Ser353, Tyr355, Leu359, Leu384, Tyr385, Trp387, Met522, Val523, Gly526, Ala527, Ser530, Leu531. japsonline.com |
Lipoxygenase (LOX) Inhibition Studies
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators. nih.gov These products are involved in inflammatory and allergic responses. nih.gov Therefore, inhibiting LOX activity is a therapeutic strategy for managing inflammatory conditions. nih.govcabidigitallibrary.org
In vitro assays are commonly used to screen for and characterize LOX inhibitors. cabidigitallibrary.org These assays typically measure the formation of the hydroperoxy product, which absorbs light at a specific wavelength (e.g., 234 nm). cabidigitallibrary.org The inhibitory activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.com
Various classes of natural and synthetic compounds have been investigated as LOX inhibitors. nih.govmdpi.com For example, certain flavonoids and terpenoids have demonstrated significant LOX inhibitory potential. mdpi.com Molecular docking studies can complement experimental data by providing insights into the binding interactions between the inhibitor and the LOX active site. nih.gov For this compound, experimental studies would be required to determine its IC50 value against different LOX isoforms and to understand its mechanism of inhibition.
Interactions with Biomembrane Models
Studies with Multilamellar Vesicles (MLV)
Multilamellar vesicles (MLVs) are a type of liposome (B1194612) composed of multiple concentric lipid bilayers, separated by layers of water. scispace.com They serve as simple yet effective models for studying the interactions of drugs and other molecules with biological membranes. mdpi.com These interactions are crucial for understanding a drug's absorption, distribution, and mechanism of action. mdpi.com
Techniques like differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) are used to investigate how a compound affects the structure and dynamics of MLVs. mdpi.comarxiv.org DSC can detect changes in the phase transition temperature and enthalpy of the lipid bilayers, which provides information about how the compound perturbs the packing and fluidity of the lipids. mdpi.com A decrease in the phase transition temperature and a broadening of the calorimetric peak suggest that the compound has inserted into the lipid bilayer and disrupted its cooperative melting. mdpi.com
Studies with other ethyl ester compounds have shown that they can interact with and perturb the structure of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) MLVs. mdpi.com The extent of this interaction can depend on the specific lipid composition of the vesicles. mdpi.com For this compound, such studies would reveal its ability to partition into and alter the properties of lipid membranes, which could have implications for its biological activity.
Interactions with Phospholipid Monolayers (Langmuir-Blodgett techniques)
The interaction of pharmaceutical compounds with cell membranes is a critical determinant of their biological activity. The Langmuir-Blodgett (LB) technique offers a powerful in vitro model to study these interactions by creating a monomolecular layer of phospholipids (B1166683) at an air-water interface, mimicking a single leaflet of a cell membrane. mdpi.comnih.gov This method allows for the precise control and measurement of variables like surface pressure and molecular area. semanticscholar.org
While direct studies on this compound using this technique are not extensively detailed in the available literature, the methodology can be understood from research on analogous molecules, such as other ethyl esters and non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comsemanticscholar.org In a typical experiment, a phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is spread on an aqueous subphase to form a monolayer. scirp.org The compound of interest, such as this compound, would then be introduced into the subphase or co-spread with the lipid. nih.gov
By compressing the monolayer with barriers and measuring the resulting surface pressure-area (π-A) isotherms, researchers can deduce the nature of the interaction. scirp.org An expansion of the isotherm would suggest that the drug molecule has inserted itself between the phospholipid molecules, disrupting their packing. semanticscholar.org The extent of this insertion can be quantified by determining the maximum insertion pressure (MIP), which indicates the ability of the drug to penetrate the model membrane. mdpi.com For example, studies on other drugs have shown that they can achieve MIP values significant enough to suggest they can penetrate a cellular membrane. mdpi.com The LB technique, therefore, provides crucial insights into the disposition and organization of compounds within lipid membranes. semanticscholar.org
Table 1: Principles of Langmuir-Blodgett Technique for Drug-Membrane Interaction Studies
| Parameter | Description | Implication for this compound |
|---|---|---|
| Surface Pressure-Area (π-A) Isotherm | A plot of surface pressure versus the area per molecule. Its shape reveals the phase behavior of the monolayer. | Changes in the isotherm upon introduction of this compound would indicate interaction and potential insertion into the lipid layer. |
| Maximum Insertion Pressure (MIP) | The maximum surface pressure at which a drug from the subphase can still penetrate the monolayer. mdpi.com | A high MIP would suggest this compound has a strong ability to integrate into and cross cell membranes. |
| Molecular Area | The average area occupied by each molecule in the monolayer. | An increase in the average molecular area would confirm that this compound is inserting between phospholipids, causing them to pack less tightly. |
| Monolayer Stability | The ability of the monolayer to withstand high surface pressures without collapsing. | this compound could either stabilize or destabilize the monolayer, providing information on its effect on membrane integrity. |
Influence on Membrane Fluidity and Phase Behavior (calorimetric studies)
Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to study the influence of a drug on the physical state of lipid bilayers, particularly membrane fluidity and phase transitions. semanticscholar.orgnih.gov Model membranes, such as multilamellar vesicles (MLVs) composed of phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), exhibit characteristic phase transition temperatures (Tm) at which they shift from a rigid gel state to a more fluid liquid-crystalline state. nih.gov
The introduction of a molecule like this compound into these lipid vesicles can perturb the lipid packing, leading to measurable changes in the thermotropic behavior of the membrane. semanticscholar.org Studies on protocatechuic acid ethyl ester, for instance, demonstrated that the compound caused a decrease in the phase transition temperature of both DMPC and DSPC vesicles. semanticscholar.orgnih.gov This fluidizing effect is indicative of the molecule inserting itself among the phospholipid acyl chains, disrupting the ordered gel phase and facilitating an earlier transition to the fluid phase. nih.gov
Furthermore, DSC can reveal details about the drug's location within the bilayer. The disappearance of the pre-transition peak, which is associated with a change in the tilt of the hydrocarbon chains, suggests that the compound is localized in the polar headgroup region of the lipid bilayer. nih.gov A broadening of the main transition peak indicates a decrease in the cooperativity of the melting process, suggesting that the drug destabilizes lipid-lipid interactions. semanticscholar.orgnih.gov While specific DSC data for this compound is not available, these principles, derived from studies on similar esterified compounds, provide a framework for predicting its effects on membrane fluidity. semanticscholar.orgmdpi.com
Table 2: Expected Effects of a Membrane-Active Compound on Phospholipid Vesicles in Calorimetric Studies
| Calorimetric Parameter | Observation | Interpretation |
|---|---|---|
| Main Phase Transition Temperature (Tm) | Decrease | Compound fluidizes the membrane by disrupting the packing of lipid acyl chains. nih.gov |
| Increase | Compound stabilizes the gel phase, making the membrane more rigid. | |
| Pre-transition Peak | Disappearance | Compound is located in the polar headgroup region of the bilayer. nih.gov |
| Peak Broadening (Transition Enthalpy) | Decrease in sharpness and enthalpy (ΔH) | Compound reduces the cooperativity of the phase transition, indicating a uniform distribution and perturbation within the bilayer. nih.gov |
Receptor Binding and Signaling Pathway Modulation (in vitro mechanistic focus)
The Nuclear Factor kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. creative-diagnostics.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. creative-diagnostics.com Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. creative-diagnostics.commdpi.com This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.commdpi.com
Many anti-inflammatory agents exert their effects by modulating this pathway. Studies on ethyl pyruvate (B1213749), for example, have shown that it inhibits NF-κB signaling. nih.gov Its mechanism involves inhibiting the DNA-binding activity of the p65 subunit of NF-κB, possibly through a covalent modification of a specific cysteine residue (Cys38), without affecting the degradation of the IκBα inhibitor. nih.gov Given that Furofenac is an anti-inflammatory agent, it is plausible that its ethyl ester derivative modulates the NF-κB pathway to reduce the expression of inflammatory mediators.
NADPH oxidase 2 (NOX2) is a multi-subunit enzyme complex primarily found in phagocytic cells like neutrophils and macrophages. mdpi.comnih.gov Upon activation during an inflammatory response, NOX2 generates superoxide (B77818) anions (O₂⁻) by transferring an electron from NADPH to molecular oxygen. googleapis.comgoogle.com This "respiratory burst" is a crucial component of the host defense against pathogens, but its sustained activation leads to excessive production of reactive oxygen species (ROS), contributing to oxidative stress and tissue damage in chronic inflammatory conditions. mdpi.comnih.gov
Consequently, NOX2 is a significant therapeutic target for anti-inflammatory and neuroprotective agents. nih.gov The development of pharmacological inhibitors of NOX2 is an active area of research. mdpi.com A patent listing synthetic catalytic free radical scavengers includes "furofenac" among a class of compounds relevant to conditions where ROS are generated by membrane-bound NADPH oxidase. googleapis.comgoogle.com This suggests that the furofenac structure may interact with the NOX2 complex, potentially inhibiting its activity and thereby reducing the production of inflammatory ROS. Some inhibitors may act via direct interaction with NOX2 subunits or by transcriptionally regulating their expression. mdpi.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates a primary cellular defense mechanism against oxidative stress. frontiersin.orgplos.org Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. encyclopedia.pub In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction. encyclopedia.pubuniroma1.it This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins. frontiersin.org
Activation of the Nrf2 pathway is a known mechanism for many compounds with anti-inflammatory and antioxidant properties. nih.gov Compounds containing an α,β-unsaturated carbonyl moiety, such as dimethyl fumarate, are known activators of this pathway. encyclopedia.pubuniroma1.it While direct evidence for this compound is pending, its potential to mitigate oxidative stress via NOX2 inhibition could be complemented by the activation of the Nrf2 pathway, a mechanism observed with other anti-inflammatory molecules. nih.gov
Table 3: Key Signaling Pathways in Inflammation and Oxidative Stress
| Pathway | Key Proteins | Function in Disease State | Potential Modulation by this compound |
|---|---|---|---|
| NF-κB | p65 (RelA), p50, IκBα | Drives transcription of pro-inflammatory cytokines and mediators. creative-diagnostics.commdpi.com | Inhibition of p65 DNA binding or IκBα degradation, reducing inflammation. |
| NOX2 | gp91phox, p22phox | Generates superoxide radicals, leading to oxidative stress in chronic inflammation. mdpi.comnih.gov | Direct or indirect inhibition of the enzyme complex, reducing ROS production. googleapis.com |
| Nrf2-Keap1 | Nrf2, Keap1, ARE | Nrf2 is degraded by Keap1; oxidative stress stabilizes Nrf2 to activate antioxidant gene expression. frontiersin.orgencyclopedia.pub | Potential activation by disrupting the Keap1-Nrf2 complex, boosting cellular antioxidant defenses. |
Radical Scavenging Mechanisms and Antioxidant Activity (in vitro biochemical)
The antioxidant activity of a compound can be mediated through various mechanisms, including the direct scavenging of free radicals, chelation of transition metals, and modulation of antioxidant enzymes. nih.govnih.gov In vitro biochemical assays are commonly used to quantify these properties.
The radical scavenging potential of phenolic compounds, a class to which furofenac is related, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a reactive radical. nih.gov This process neutralizes the initial radical and creates a more stable phenoxy radical, which is resonance-stabilized and less reactive, thereby terminating the radical chain reaction. nih.gov
Common in vitro assays to measure this activity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, causing the color to fade to yellow. The degree of discoloration is proportional to the scavenging activity of the compound. mdpi.com Studies on other ethyl esters, like ethyl ferulate, have demonstrated their capacity to scavenge DPPH radicals. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net This electron-donating capacity is a key indicator of antioxidant action. researchgate.net
Superoxide Radical Scavenging Assay: This assay specifically measures the ability of a compound to neutralize the superoxide anion (O₂⁻), a biologically relevant ROS generated by enzymes like NADPH oxidase. google.comresearchgate.net
The anti-inflammatory effects of this compound are likely intertwined with its ability to counteract oxidative stress. By scavenging free radicals, it could help prevent oxidative damage to crucial cellular components like lipids, proteins, and DNA that occurs during inflammation. google.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Caffeic acid phenethyl ester |
| Cyclosporine A |
| Diclofenac (B195802) |
| Dimethyl fumarate |
| Distigmasterol-modified acylglycerols |
| Ethyl ferulate |
| Ethyl pyruvate |
| This compound |
| Lauryl gallate |
| Lipopolysaccharide (LPS) |
| Protocatechuic acid ethyl ester |
| Triflupromazine |
Computational and Theoretical Chemistry Investigations of Furofenac Ethyl Ester
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein). This method is crucial for understanding the mechanism of action of drugs like Furofenac (B127343), a non-steroidal anti-inflammatory drug (NSAID) whose primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Furofenac Ethyl Ester is a prodrug that is hydrolyzed in the body to the active Furofenac, which then inhibits these enzymes. ncats.io Therefore, docking studies focus on the interaction of Furofenac with the COX active sites.
Binding affinity measures the strength of the interaction between a ligand and its protein target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable and stronger interaction. While specific binding affinity values for Furofenac are not widely published, docking simulations for structurally related NSAIDs against COX enzymes provide a strong predictive framework. For instance, docking studies on various NSAIDs reveal that their binding affinities for COX-1 and COX-2 can differ, which explains their selectivity. researchgate.net
The binding affinity of Furofenac is predicted to be significant for both COX isoforms, consistent with its classification as a traditional NSAID. The esterification of the carboxyl group in this compound would drastically reduce its binding affinity, as the carboxylate moiety is critical for interaction with the COX active site. This underscores its role as a prodrug, which is inactive until metabolized to Furofenac.
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Significance |
|---|---|---|---|
| Furofenac | COX-1 / COX-2 | Not available in literature | Expected to have strong binding affinity, typical of NSAIDs. |
| This compound | COX-1 / COX-2 | Predicted to be very low | The ester group prevents key interactions, making the prodrug inactive. |
| Ibuprofen (B1674241) | COX-2 | High | Binds effectively, leading to inhibition of the enzyme. nih.gov |
| Diclofenac (B195802) | COX-2 | High | Demonstrates strong binding, sometimes in an alternative orientation. researchgate.net |
The active site of COX enzymes is a long, hydrophobic channel. Molecular docking simulations identify the specific amino acid residues within this channel that interact with the drug molecule. For traditional NSAIDs like Furofenac, which contain a carboxylic acid group, a key interaction is the formation of a salt bridge with a positively charged Arginine residue (Arg-120) located at the entrance of the active site. nih.gov An additional hydrogen bond often forms with Tyrosine (Tyr-355). researchgate.net
The slightly larger active site of COX-2 compared to COX-1, due to the substitution of an isoleucine (in COX-1) with a smaller valine (in COX-2), can accommodate bulkier drugs and allows for different binding modes. researchgate.netresearchgate.net For example, the NSAID diclofenac can adopt an inverted binding pose in COX-2, where its carboxylate group interacts with Serine-530 and Tyrosine-385 instead of Arg-120. researchgate.net It is plausible that Furofenac binds in the conventional manner, anchored by Arg-120, but detailed simulations would be required to confirm this and explore alternative poses.
| Amino Acid Residue | Location/Role | Type of Interaction | Relevance to Furofenac |
|---|---|---|---|
| Arg-120 | Entrance of the active site channel | Ionic interaction (salt bridge) with the drug's carboxylate group | Predicted to be a primary anchor point for Furofenac binding. nih.gov |
| Tyr-355 | Near the entrance of the channel | Hydrogen bonding with the drug's carboxylate group | Likely forms a secondary stabilizing interaction with Furofenac. researchgate.net |
| Ser-530 | Middle of the channel | Hydrogen bonding; site of aspirin (B1665792) acetylation | Potential interaction site for Furofenac, especially in an alternative binding mode. |
| Val-523 (in COX-2) | Side of the channel | Defines a hydrophobic side pocket | Contributes to the larger size of the COX-2 active site, influencing selectivity. |
| Hydrophobic Residues (e.g., Leu, Val, Ala) | Lining the channel | Van der Waals forces | Stabilize the non-polar parts of the Furofenac molecule. ekb.eg |
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a popular computational method used to determine the electronic structure of molecules. justia.com By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For this compound, DFT calculations can optimize its three-dimensional structure and determine the distribution of electrostatic potential on the molecular surface. This is critical for understanding how the molecule interacts with its environment, including metabolic enzymes that hydrolyze the ester group to release the active Furofenac. Such calculations can also elucidate the stability of the ester and the electronic changes that occur upon its conversion to the active carboxylic acid.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. googleapis.com
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (act as a nucleophile). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (act as an electrophile). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. googleapis.com |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution around a molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, molecular descriptors (numerical values representing chemical properties like size, shape, and electronic features) are correlated with a measured biological activity, such as anti-inflammatory potency.
Furofenac has been included as a compound in the datasets used to build QSAR models for anti-inflammatory agents. These models help to identify the key molecular features that are responsible for the anti-inflammatory effects of NSAIDs. By analyzing a diverse set of compounds, including Furofenac, researchers can develop predictive models that guide the design of new, more potent, or safer drug candidates. For example, a 2D-QSAR model might identify that specific atomic properties or structural motifs are highly correlated with the inhibition of edema in animal models. The inclusion of Furofenac in these studies highlights its role as a classic NSAID whose properties contribute to the broader understanding of structure-activity relationships in this drug class.
Development of Predictive Models for Chemical Reactivity (without clinical correlation)
Currently, there is a notable absence of published research detailing the development of quantitative structure-activity relationship (QSAR) models or other predictive computational models specifically for the chemical reactivity of this compound. Such studies would typically involve the calculation of various molecular descriptors to correlate the structure of the molecule with its reactivity profile. The lack of available data prevents the creation of a detailed data table of such descriptors for this specific compound.
Ligand-Based Pharmacophore Modeling
Similarly, specific ligand-based pharmacophore modeling studies for this compound are not readily found in scientific databases. This type of modeling is crucial for understanding the key chemical features necessary for a molecule to interact with a biological target. The process involves identifying the spatial arrangement of essential features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers. Without dedicated studies, a pharmacophore model and the corresponding data on feature distances and properties for this compound cannot be constructed.
Chemical Stability and Degradation Pathways of Furofenac Ethyl Ester
Hydrolytic Stability under Various pH Conditions (chemical kinetics)
The hydrolytic degradation of an ester is a primary pathway for its decomposition in aqueous environments. This process is highly dependent on the pH of the solution. For esters, hydrolysis can be catalyzed by both acids and bases.
Studies on analogous ester prodrugs demonstrate a clear pH-dependent stability profile. For instance, the hydrolysis of creatine (B1669601) ethyl ester shows significant stability in strongly acidic conditions (pH 1.0), primarily undergoing ester hydrolysis to the parent acid and ethanol (B145695). nih.gov However, as the pH increases, the rate of degradation accelerates dramatically, with the degradation mechanism shifting to intramolecular cyclization. nih.gov The logarithm of the first-order rate constant often increases linearly with pH in the neutral to alkaline range. nih.gov
The hydrolysis of diclofenac (B195802) esters, a close structural analog, has been studied across a pH range of 1 to 8. monash.edunih.gov These studies revealed that under acidic conditions, the parent drug, diclofenac, is unstable and cyclizes to form a lactam. monash.edunih.gov The ester itself is more stable in acidic environments. nih.gov Conversely, in neutral to alkaline conditions (pH 7.4 and above), the hydrolysis of the ester bond is the predominant degradation pathway, releasing the parent drug and the corresponding alcohol. monash.edunih.govopenmedicinalchemistryjournal.com For example, the half-life for the hydrolysis of diclofenac-(p-hydroxybenzoate)-2-monoglyceride at pH 7.4 was found to be 3.23 hours. nih.gov
The general mechanism for ester hydrolysis involves specific acid catalysis, neutral water reaction, and specific base catalysis. The observed rate constant (k_obs) can be expressed as:
kobs = kH[H+] + kN + kOH[OH-]
Where:
kH is the second-order rate constant for acid-catalyzed hydrolysis.
kN is the pseudo-first-order rate constant for neutral hydrolysis.
kOH is the second-order rate constant for base-catalyzed hydrolysis.
This relationship typically results in a U-shaped or V-shaped pH-rate profile, with the minimum rate of hydrolysis occurring at a specific pH. For many simple esters, this minimum is in the weakly acidic range (pH 3-5).
| pH Condition | Predominant Reaction for Ester Prodrugs | Relative Rate of Hydrolysis | Reference |
| Strongly Acidic (e.g., pH 1) | Ester hydrolysis | Slow to moderate | nih.gov |
| Weakly Acidic to Neutral | Ester hydrolysis and/or cyclization (depending on structure) | Increases with pH | nih.govmonash.edunih.gov |
| Alkaline (e.g., pH > 8) | Rapid ester hydrolysis | Very Fast | nih.govnih.gov |
This interactive table summarizes the pH-dependent hydrolytic stability of esters, based on data from analogous compounds.
Oxidative Degradation Pathways (chemical processes)
Oxidative degradation involves the reaction of the drug substance with oxidative agents, such as peroxides, molecular oxygen, and radical species. The tropospheric degradation of esters is known to occur via reaction with hydroxyl radicals (•OH). bioline.org.br
For aromatic compounds and those with secondary amine linkages like Furofenac (B127343), reaction with hydroxyl radicals is a significant degradation pathway. Studies on the analogous compound diclofenac showed that it reacts rapidly with hydroxyl radicals, with a bimolecular reaction rate constant of (9.29 ± 0.11) x 10⁹ M⁻¹s⁻¹. The primary oxidative degradation pathway is the hydroxylation of the aromatic rings. The electrophilic •OH radical adds to the electron-rich aromatic rings, forming resonance-stabilized carbon-centered radicals, which then yield phenolic products. Further oxidation can lead to the formation of di-hydroxylated products and quinone-imine species.
The general process for oxidative degradation by hydroxyl radicals can be summarized as:
Generation of •OH radicals : Often initiated by processes like Fenton reactions or photolysis of H₂O₂.
Electrophilic Addition : The •OH radical attacks the electron-rich sites of the molecule, such as the phenyl rings.
Formation of Hydroxylated Intermediates : This leads to mono- and poly-hydroxylated derivatives.
Ring Opening/Fragmentation : Under strong oxidative conditions, the aromatic rings can be cleaved, leading to smaller organic molecules.
Kinetic studies on various saturated esters with hydroxyl radicals have shown that the reaction rates are significant, indicating that this is a viable degradation pathway. nih.gov
Photolytic Degradation Mechanisms
Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the UV-Visible spectrum.
For diclofenac, a related compound, it has been shown to readily absorb UV radiation, which can lead to phototoxicity. rsc.org The degradation mechanism under UV light involves several steps. For the deprotonated form of diclofenac, the process is initiated by dechlorination from its triplet excited state, followed by ring closure to form a chlorocarbazole acetic acid (CCA) photoproduct. rsc.org This CCA product is also susceptible to further photodegradation. rsc.org
The general mechanism of photocatalytic degradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•), on the surface of a photocatalyst (like TiO₂ or ZnO) when irradiated with UV light. researchgate.netnih.gov These highly reactive species then attack the drug molecule.
Experiments using scavengers have confirmed that hydroxyl radicals are often the main species involved in the photodegradation mechanism of such drugs. nih.gov The degradation can proceed through hydroxylation, decarboxylation, and cleavage of the C-N bond, ultimately leading to mineralization into CO₂, H₂O, and inorganic ions. mdpi.commdpi.com
Identification of Chemical Degradation Products and Intermediates
Identifying the products formed during degradation is crucial for understanding the complete stability profile of a drug. Forced degradation studies under hydrolytic, oxidative, and photolytic conditions are used to generate and identify these products, typically using techniques like LC-MS. nih.gov
For diclofenac esters, hydrolysis yields two primary products: the parent drug (diclofenac) and its lactam form. monash.edunih.gov The formation of the lactam is particularly favored in acidic conditions through intramolecular cyclization of the parent acid. nih.gov
Oxidative degradation of diclofenac, which serves as a model for Furofenac, results in a number of hydroxylated products. Key identified intermediates include:
Mono-hydroxylated diclofenac isomers (e.g., 4'-OH-diclofenac, 5-OH-diclofenac). mdpi.com
Di-hydroxylated diclofenac.
A quinone-imine product resulting from further oxidation.
Products resulting from the cleavage of the C-N bond. mdpi.com
Bacterial degradation studies have also identified similar intermediates, confirming hydroxylation as a key initial step. nih.gov
| Degradation Pathway | Key Intermediates and Products (based on analogues) | Reference |
| Hydrolysis | Parent Acid (Furofenac), Furofenac Lactam | monash.edunih.gov |
| Oxidation | Mono-hydroxylated isomers, Di-hydroxylated products, Quinone-imine species | mdpi.com |
| Photolysis | Carbazole derivatives (from cyclization), Hydroxylated species | rsc.org |
This interactive table lists the potential degradation products of Furofenac Ethyl Ester based on studies of analogous compounds.
Thermal Stability Studies (chemical decomposition)
Thermal stability is assessed using thermoanalytical techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC). nih.govsemanticscholar.org These studies determine the temperature at which a compound begins to decompose.
For many organic ethyl esters, thermal decomposition occurs in multiple stages at elevated temperatures. nih.govsemanticscholar.org Studies on a series of ethyl ester compounds showed they are generally stable up to temperatures around 200°C in an oxidative atmosphere. nih.govsemanticscholar.org The decomposition process often begins after the compound melts and proceeds in several overlapping stages involving significant mass loss. nih.govsemanticscholar.org
For example, a study on ethyl 2-[4-oxo-8-(R-phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] drugfuture.comepo.orgtriazin-3-yl]acetates showed a three-stage decomposition process in an air atmosphere:
Stage 1: Onset around 195-216°C, with a mass loss of 16-24%. nih.gov
Stage 2: Occurring between 315-502°C, with a further mass loss of 23-27%. nih.gov
Stage 3: Above 448°C, leading to the final decomposition with a mass loss of 49-57%. nih.gov
The thermal decomposition of simpler esters like ethyl pyruvate (B1213749) has been shown to proceed with the evolution of gases such as carbon dioxide or carbon monoxide, depending on the conditions. escholarship.org Analysis of the evolved gases using techniques like TG-FTIR can help elucidate the decomposition mechanism, identifying the release of molecules like CO₂, H₂O, ammonia, and isocyanic acid at different temperatures. nih.govsemanticscholar.org
| Compound Type | Onset of Decomposition (Air) | Decomposition Profile | Reference |
| Heterocyclic Ethyl Esters | 195 - 216 °C | Multi-stage process | nih.govsemanticscholar.org |
| Ethyl Pyruvate | 110 - 135 °C | Gas evolution (CO or CO₂) | escholarship.org |
This interactive table provides thermal decomposition data for representative ester compounds.
Derivatization and Analog Design Strategies
Synthesis of Structurally Related Analogs and Homologs
The synthesis of analogs and homologs of Furofenac (B127343) Ethyl Ester often involves standard esterification reactions, similar to those used for other NSAIDs like ibuprofen (B1674241) and diclofenac (B195802). innovareacademics.incaymanchem.com A general method involves the esterification of the parent carboxylic acid, Furofenac, with an appropriate alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. innovareacademics.in By varying the alcohol (e.g., methanol, propanol, butanol), a series of homologous esters can be produced. innovareacademics.in
The synthesis of other structurally related analogs can be achieved by modifying the core structure of Furofenac itself before esterification. For instance, altering the substituents on the furan (B31954) ring or the phenyl group can generate a library of diverse compounds. The purification of these synthesized esters is typically carried out using techniques like column chromatography. innovareacademics.in
Table 1: Examples of Structurally Related NSAID Esters and their Synthesis Method
| Compound Name | Parent NSAID | Synthesis Method | Reference |
| Ibuprofen Ethyl Ester | Ibuprofen | Fischer-Speier esterification | innovareacademics.in |
| Diclofenac Ethyl Ester | Diclofenac | Precursor in derivative synthesis | caymanchem.com |
| Flurbiprofen Ethyl Ester | Flurbiprofen | Not specified | lgcstandards.com |
This table is for illustrative purposes and lists esters of other NSAIDs to demonstrate common synthetic approaches that would be applicable to Furofenac.
Structure-Reactivity Relationship (SRR) Studies
The chemical and biochemical reactivity of Furofenac Ethyl Ester and its analogs are influenced by their molecular structure. The ester group, for example, is susceptible to hydrolysis, which can be a key factor in its biochemical activity. innovareacademics.in The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group and the electronic properties of the substituents on the furofenac core.
Structure-reactivity relationship studies would investigate how modifications to the chemical structure affect properties such as:
Hydrolytic Stability: The stability of the ester bond in different chemical and biochemical environments. The use of a non-aqueous vehicle in formulations can be a strategy to prevent premature hydrolysis. innovareacademics.in
Receptor Binding: How structural changes influence the binding affinity to target enzymes like cyclooxygenases (COX).
Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the reactivity of the molecule.
Isosteric and Bioisosteric Modifications
For this compound, potential bioisosteric modifications could include:
Ester Bioisosteres: Replacing the ethyl ester group with other functionalities to alter metabolic stability. u-tokyo.ac.jp For example, amides, oxazoles, or other heterocycles can be considered as ester bioisosteres. ufrj.br The replacement of an ester with an oxazole (B20620) has been shown to increase metabolic stability against esterases in other compounds. ufrj.br
Ring Equivalents: The furan ring could potentially be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the heteroatom for biological activity.
Fluorine as a Hydrogen Bioisostere: The strategic placement of fluorine atoms can modulate metabolic stability and receptor binding affinity. u-tokyo.ac.jpcambridgemedchemconsulting.com
Table 2: Examples of Classical and Non-Classical Bioisosteres
| Classical Bioisosteres | Non-Classical Bioisosteres |
| Monovalent: F, Cl, Br, I for H; OH for NH2 | Carboxylic acid isosteres: tetrazole, hydroxamic acid |
| Divalent: -O- for -S-; -CH2- for -NH- | Ring equivalents: benzene (B151609) for thiophene |
| Trivalent: -N= for -CH= |
This table provides general examples of bioisosteric replacements relevant to drug design.
Deuterated Analog Synthesis for Mechanistic Probing
The synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, is a valuable tool for studying reaction mechanisms and pharmacokinetic properties. nih.gov The "kinetic isotope effect" can lead to a slowing of metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond.
For this compound, deuteration could be strategically applied to:
The Ethyl Group: To investigate the role of ester hydrolysis in its mechanism of action.
The Furan Ring or Phenyl Group: To probe metabolic pathways involving oxidation at these positions.
The synthesis of deuterated compounds can be achieved by using deuterated starting materials or reagents. nih.gov For example, a deuterated alcohol could be used in the esterification step to produce a deuterated ester. nih.gov These deuterated analogs can then be used in metabolic studies to identify the sites of metabolism and to potentially develop drugs with improved pharmacokinetic profiles. nih.gov
Future Research Directions and Advanced Methodological Applications
Development of Advanced Analytical Techniques for Complex Matrix Analysis
The accurate quantification of furofenac (B127343) ethyl ester and its metabolites in complex biological matrices such as plasma, urine, and synovial fluid is crucial for pharmacokinetic and metabolic studies. mdpi.comchromatographyonline.com Future research is focused on developing more sensitive, selective, and high-throughput analytical methods to overcome the challenges associated with sample preparation and matrix effects. mdpi.comresearchgate.net
Advanced chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of this endeavor. americanpharmaceuticalreview.com These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations typical in biological samples. mdpi.comamericanpharmaceuticalreview.com Innovations in sample extraction techniques are also critical. While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are well-established, newer microextraction methods are gaining traction for their efficiency and reduced solvent consumption. mdpi.comresearchgate.net
Future developments will likely involve the refinement of these techniques, including the automation of sample preparation to increase throughput and reproducibility. mdpi.com The development of methods for the simultaneous analysis of furofenac ethyl ester and its metabolites will also be a key area of research. chromatographyonline.com
Table 1: Comparison of Analytical Techniques for NSAID Ester Analysis
| Technique | Advantages | Challenges | Future Directions |
|---|---|---|---|
| LC-MS/MS | High sensitivity and selectivity. americanpharmaceuticalreview.com | Matrix effects, cost of instrumentation. | Miniaturization, improved ionization sources. |
| GC-MS | High resolution, established libraries. | Requires derivatization for non-volatile compounds. walshmedicalmedia.com | Development of new derivatization reagents. |
| Capillary Electrophoresis (CE) | High efficiency, low sample volume. | Lower sensitivity compared to LC-MS. | Coupling with MS for enhanced sensitivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov In the context of this compound, these computational tools can be used to design novel derivatives with improved properties, such as enhanced efficacy, better stability, or reduced side effects. nih.govmdpi.com
Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of new furofenac derivatives based on their chemical structure. nih.gov Molecular docking studies can simulate the interaction of these compounds with their biological targets, providing insights into their mechanism of action. nih.gov
The integration of AI and ML can accelerate the design-synthesize-test cycle, reducing the time and cost of developing new drug candidates. nih.gov These technologies can analyze vast datasets to identify promising lead compounds and optimize their structures for desired therapeutic effects. researchgate.net
Exploration of Novel Biocatalysts for Ester Synthesis and Biotransformation
The synthesis of this compound can be achieved through various chemical methods, but there is a growing interest in using biocatalysts, such as enzymes, to perform these reactions. nih.gov Biocatalysis offers several advantages over traditional chemical synthesis, including higher selectivity, milder reaction conditions, and improved sustainability. nih.govscielo.br
Lipases are a class of enzymes that are particularly well-suited for ester synthesis and are widely used in various industrial applications. scielo.brmdpi.com Researchers are exploring the use of different lipases, including those from Candida antarctica (Novozym 435) and Rhizomucor miehei, for the efficient synthesis of NSAID esters. nih.govmdpi.com The immobilization of these enzymes on solid supports can enhance their stability and allow for their reuse, making the process more cost-effective. nih.govfrontiersin.org
Future research in this area will focus on the discovery and engineering of novel biocatalysts with improved activity, stability, and selectivity for the synthesis of this compound and other drug esters. nih.gov The use of solvent-free reaction systems is also being explored to further enhance the green credentials of the biocatalytic process. mdpi.com
Table 2: Lipases Used in the Synthesis of Drug Esters
| Lipase Source | Common Application | Key Characteristics |
|---|---|---|
| Candida antarctica Lipase B (CALB) | Synthesis of various esters, including DHA ethyl ester. mdpi.com | High stability and broad substrate specificity. mdpi.com |
| Rhizomucor miehei Lipase (RML) | Immobilized for fatty acid ester production. nih.gov | Good thermal stability. |
| Thermomyces lanuginosus Lipase (TLL) | Production of fatty acid ethyl esters. nih.gov | High activity when immobilized. nih.gov |
Mechanistic Insights into Esterase Specificity and Kinetics for this compound
Once administered, this compound is hydrolyzed by esterases in the body to release the active drug, furofenac. nih.govmdpi.com Understanding the specificity and kinetics of these esterases is crucial for predicting the pharmacokinetic profile of the prodrug. nih.gov
The rate of hydrolysis can vary depending on the structure of the ester and the type of esterase involved. nih.gov For example, studies with other NSAID esters have shown that the stereochemistry of the drug can significantly influence the rate of enzymatic hydrolysis. nih.gov
Future research will aim to provide a more detailed understanding of the interactions between this compound and the esterases responsible for its activation. This includes identifying the specific enzymes involved and determining their kinetic parameters, such as Km and Vmax. Such studies will provide valuable information for the rational design of ester prodrugs with tailored release profiles.
Investigation of Solid-State Forms for Enhanced Chemical Properties
The solid-state properties of a drug substance can have a significant impact on its physicochemical properties, including solubility, stability, and bioavailability. googleapis.comnih.gov this compound can exist in different solid forms, such as polymorphs and cocrystals. rsc.org
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs can have different melting points, solubilities, and dissolution rates, which can affect the drug's performance. nih.gov Cocrystals are multicomponent crystals in which the drug is combined with a coformer molecule. rsc.org The formation of cocrystals can be a strategy to improve the solubility and bioavailability of poorly soluble drugs. mdpi.com
The investigation of the solid-state forms of this compound is an important area of research. Techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy can be used to characterize different solid forms. The goal is to identify the most stable form or to develop new forms with enhanced properties. nih.govresearchgate.net
Q & A
Q. What are the recommended methods for synthesizing Furofenac Ethyl Ester in laboratory settings?
- Methodology : Esterification via acid-catalyzed reactions (e.g., Fischer esterification) or enzymatic catalysis (e.g., lipases like Novozym® 435) are common. For reproducibility, document reaction parameters such as molar ratios (e.g., 1:2 acid-to-alcohol), temperature (60–80°C for thermal methods), and catalyst concentration (1–5% w/w). Purification via fractional distillation or column chromatography is critical to isolate the ester product .
- Data Validation : Confirm synthesis success using FTIR (C=O ester peak at ~1740 cm⁻¹) and NMR (ethyl group protons at δ 1.2–1.4 ppm) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 210–220 nm) and GC-MS for volatile impurities.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion matching and X-ray crystallography for crystalline derivatives .
Q. What analytical techniques are essential for quantifying this compound in complex matrices?
- Quantitative Methods :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity in biological samples.
- Calibration Curves : Prepare in matrix-matched solvents to account for ionization suppression .
- Limitations : Matrix effects (e.g., plasma proteins) may require solid-phase extraction (SPE) prior to analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?
- Design Framework : Apply central composite design (CCD) to evaluate factors like temperature (X₁), time (X₂), and catalyst loading (X₃). For example:
| Factor | Low Level | High Level |
|---|---|---|
| X₁ | 60°C | 90°C |
| X₂ | 2 h | 6 h |
| X₃ | 1% | 5% |
| Refer to Table 1 in for DHA/EPA ethyl ester optimization as a template. |
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables. For instance, temperature increases may improve kinetics but risk thermal decomposition beyond 80°C (Fig. 4–5, –8).
Q. What strategies exist for resolving contradictions in pharmacological data related to this compound?
- Root-Cause Analysis :
- Methodological Flaws : Compare solvent systems (e.g., polar vs. nonpolar) in bioavailability studies. Ethyl esters often exhibit higher lipid solubility than parent acids, altering absorption kinetics .
- Sample Purity : Impurities >2% (e.g., unreacted acid) may confound bioactivity assays. Validate purity via orthogonal methods (HPLC + NMR) .
Q. How do solvent polarity and reaction time influence the stability of this compound during synthesis?
- Stability Profiling :
- Solvent Effects : Nonpolar solvents (e.g., hexane) minimize ester hydrolysis but may reduce reaction rates. Monitor via in-situ FTIR for real-time degradation analysis .
- Kinetic Studies : Plot yield vs. time to identify optimal reaction windows (e.g., 4–5 h for 80% conversion in supercritical CO₂ systems; Fig. 5, ).
- Accelerated Stability Testing : Expose synthesized esters to stress conditions (40°C/75% RH) and quantify degradation products (e.g., free acid via titration) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
